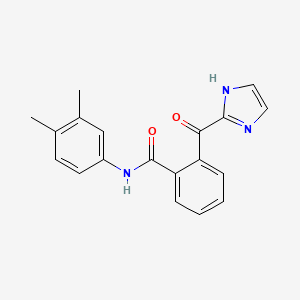
N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an imidazole ring and a benzamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of 3,4-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)acetamide
- N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)propionamide
- N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)butyramide
Uniqueness
N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern on the benzamide moiety and the presence of the imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
62366-99-8 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-14(11-13(12)2)22-19(24)16-6-4-3-5-15(16)17(23)18-20-9-10-21-18/h3-11H,1-2H3,(H,20,21)(H,22,24) |
Clave InChI |
RHJAOVWYISTKDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
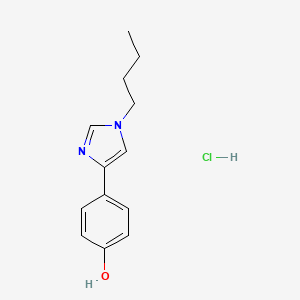
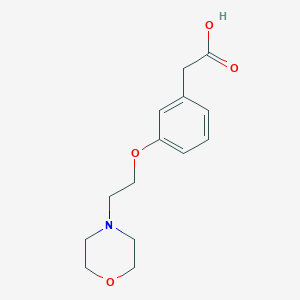
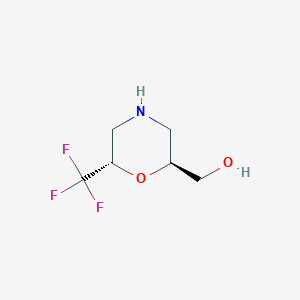
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
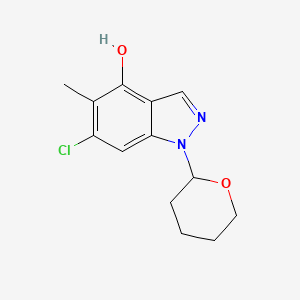
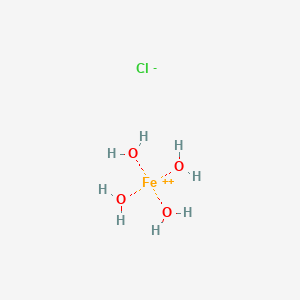
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
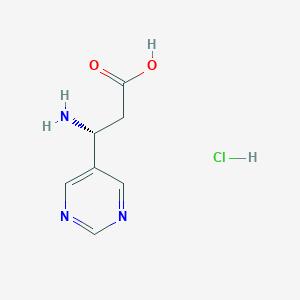
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
